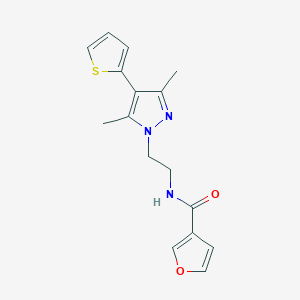
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid” is a derivative of fluorene . It is also known as Fmoc-protected amino acid . The Fmoc group is a common protective group used in the synthesis of peptides .
Synthesis Analysis
The synthesis of this compound involves the Arndt-Eistert protocol starting from commercially available Fmoc-protected α-amino acids . This process leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 .Chemical Reactions Analysis
The compound is involved in the Arndt-Eistert protocol, which is a series of chemical reactions designed to convert a carboxylic acid to a higher carboxylic acid homologue (i.e., contains one additional carbon atom) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 325.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. Its application facilitates the protection of sensitive groups in the presence of various acid- and base-labile protecting groups. The Fmoc group can be selectively removed without affecting other sensitive groups, showcasing its utility in the synthesis of peptides and nucleic acid sequences. This attribute is particularly valuable in the synthesis of complex organic molecules and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of various complex molecules, such as thiazole-4-carboxylic acid derivatives. These derivatives are prepared from precursor compounds using the Fmoc group, highlighting its role in facilitating reactions that lead to molecules with potential applications in material science and biochemistry (Le & Goodnow, 2004). Additionally, its application in the synthesis of N-alkylhydroxamic acids through a solid-phase approach underscores its versatility in organic synthesis (Mellor & Chan, 1997).
Structural and Supramolecular Chemistry
The compound and its derivatives have been analyzed for their structural properties and potential in forming supramolecular assemblies. Investigations into the crystal structures of Fmoc-amino acids reveal insights into noncovalent interactions that are crucial for understanding the physical and chemical properties of these compounds. This research contributes to the development of novel materials and therapeutics by providing a foundation for the design of molecules with specific interaction capabilities (Bojarska et al., 2020).
Environmental Applications
Interestingly, research into the biodegradation of polycyclic aromatic hydrocarbons (PAHs) like fluorene highlights the environmental relevance of these compounds. Studies on the degradation pathways and metabolites of fluorene by specific microorganisms contribute to our understanding of environmental remediation processes. This knowledge is crucial for developing strategies to mitigate pollution from PAHs, showcasing an application of fluorene derivatives beyond the realms of chemistry and material science (Bankole et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDAQBRPDTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)
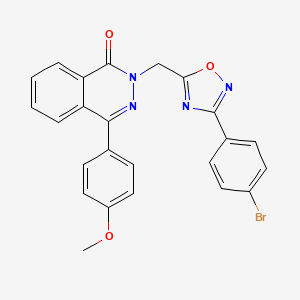

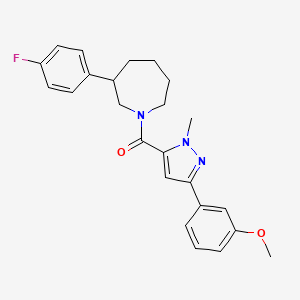
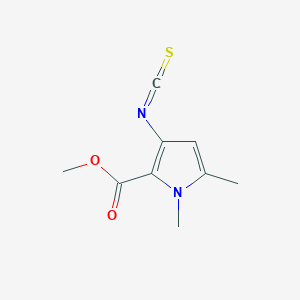
![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
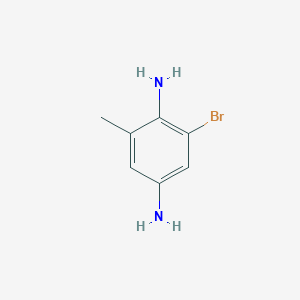
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)


